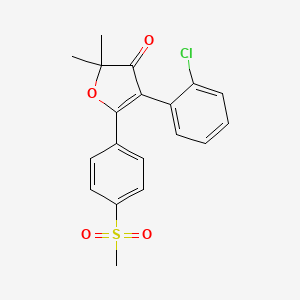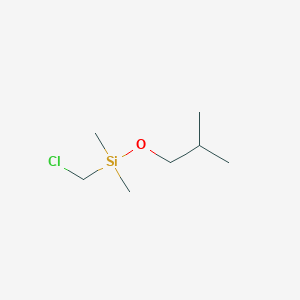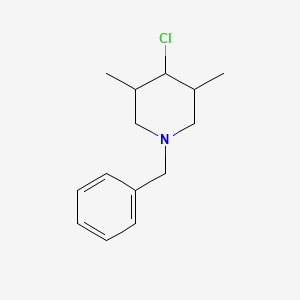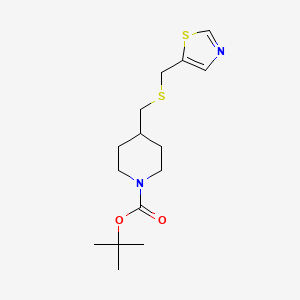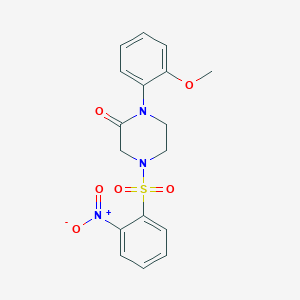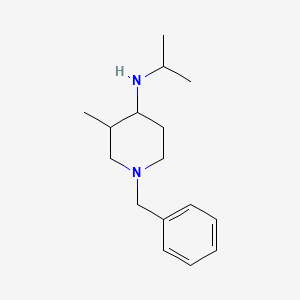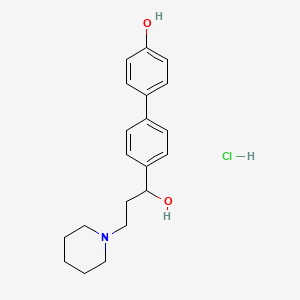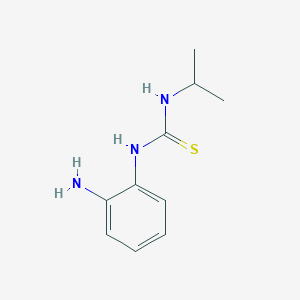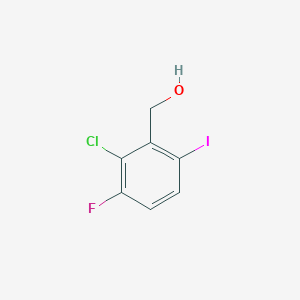![molecular formula C10H20N2 B13971852 6-Isopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13971852.png)
6-Isopropyl-6-azaspiro[3.4]octan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-6-azaspiro[3.4]octan-2-amine is a spirocyclic amine compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The spirocyclic structure, characterized by a bicyclic system where two rings share a single atom, imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-6-azaspiro[3.4]octan-2-amine can be achieved through several synthetic routes. One common approach involves the annulation of cyclopentane and azetidine rings. The process typically starts with readily available starting materials and involves conventional chemical transformations. For instance, the annulation strategy may involve the use of cyclopentane derivatives and azetidine intermediates under specific reaction conditions to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that minimize the need for chromatographic purification. The use of high-yielding reactions and readily available starting materials is crucial for efficient industrial production. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is essential to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-6-azaspiro[3.4]octan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
6-Isopropyl-6-azaspiro[3.4]octan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Isopropyl-6-azaspiro[3.4]octan-2-amine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on target proteins or enzymes, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a similar structural motif but different ring sizes.
6-Ethyl-6-azaspiro[3.4]octan-2-amine: A structurally related compound with an ethyl group instead of an isopropyl group.
Uniqueness
6-Isopropyl-6-azaspiro[3.4]octan-2-amine is unique due to its specific spirocyclic structure and the presence of an isopropyl group. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
6-propan-2-yl-6-azaspiro[3.4]octan-2-amine |
InChI |
InChI=1S/C10H20N2/c1-8(2)12-4-3-10(7-12)5-9(11)6-10/h8-9H,3-7,11H2,1-2H3 |
InChI Key |
GSXXXWBLVCZNKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(C1)CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


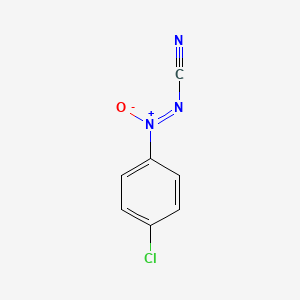
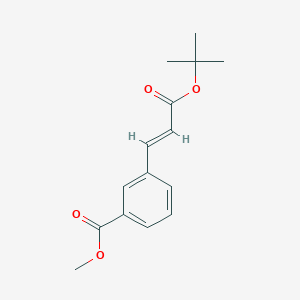

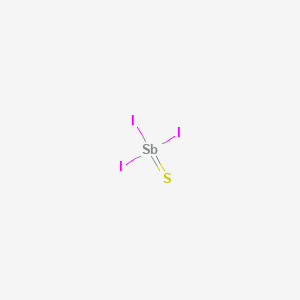
![Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13971798.png)
